6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC15179450
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClN2O3 |
|---|---|
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | 6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C21H21ClN2O3/c1-23-7-9-24(10-8-23)13-17-20(26)18(22)11-16-15(12-19(25)27-21(16)17)14-5-3-2-4-6-14/h2-6,11-12,26H,7-10,13H2,1H3 |
| Standard InChI Key | XFBSPFIQPJJIEQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
6-Chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one (molecular formula: C₂₁H₂₁ClN₂O₃; molecular weight: 384.9 g/mol ) belongs to the coumarin family, a class of benzopyrone derivatives renowned for their biological activities. The compound’s structure comprises:
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A chloro group at position 6, enhancing electrophilicity and potential halogen bonding.
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A hydroxyl group at position 7, enabling hydrogen bonding and acid-base reactivity.
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A 4-methylpiperazinylmethyl moiety at position 8, introducing basicity and conformational flexibility.
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A phenyl group at position 4, contributing hydrophobic interactions .
The piperazine ring adopts a chair conformation, with the methyl group at the N-4 position influencing steric and electronic interactions .
Spectroscopic and Computational Data
IUPAC Name: 6-Chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenylchromen-2-one .
SMILES: CN1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4 .
InChI Key: XFBSPFIQPJJIEQ-UHFFFAOYSA-N .
Density functional theory (DFT) calculations predict a planar chromenone core with dihedral angles of 5.2° between the phenyl ring and coumarin plane, suggesting minimal steric hindrance . The hydroxyl and piperazine groups form intramolecular hydrogen bonds (O–H···N, distance: 2.1 Å), stabilizing the molecule in polar solvents .
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a Pechmann-Mannich sequential strategy:
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Pechmann Condensation: Ethyl acetoacetate and 2,4-dihydroxybenzaldehyde undergo acid-catalyzed cyclization to form 7-hydroxy-4-phenylcoumarin.
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Mannich Reaction: Formaldehyde and 4-methylpiperazine are reacted with the coumarin intermediate to introduce the piperazinylmethyl group at C-8 .
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Chlorination: Electrophilic chlorination at C-6 using sulfuryl chloride (SO₂Cl₂) yields the final product .
Reaction Conditions:
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Pechmann step: H₂SO₄ catalyst, 80°C, 6 hr (yield: 72%).
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Mannich step: Ethanol solvent, 60°C, 12 hr (yield: 58%).
Analytical Validation
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 385.1321 (calculated: 385.1324) .
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 7.85 (d, J = 8.4 Hz, 1H, H-5), 7.45 (m, 5H, Ph), 6.25 (s, 1H, H-3), 3.72 (s, 2H, CH₂-piperazine), 2.45 (m, 8H, piperazine), 2.21 (s, 3H, N-CH₃) .
IR: ν 3420 cm⁻¹ (O–H), 1715 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic) .
Structure-Activity Relationship (SAR) Analysis
Substituent Effects on Bioactivity
Key Observations:
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